molecular formula C17H23ClN2O5S B5197391 2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-cyclopentylacetamide

2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-cyclopentylacetamide

Cat. No.: B5197391
M. Wt: 402.9 g/mol
InChI Key: MKERLRODBYNEGH-UHFFFAOYSA-N
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Description

2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-cyclopentylacetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, and a chloro-substituted phenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-cyclopentylacetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the phenoxy group, introduction of the sulfonyl group, and the final coupling with N-cyclopentylacetamide. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions are carefully controlled to ensure selectivity and yield of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-cyclopentylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonylphenoxy derivatives and morpholine-containing molecules. Examples are:

Uniqueness

What sets 2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-cyclopentylacetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-chloro-2-morpholin-4-ylsulfonylphenoxy)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O5S/c18-13-5-6-15(25-12-17(21)19-14-3-1-2-4-14)16(11-13)26(22,23)20-7-9-24-10-8-20/h5-6,11,14H,1-4,7-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKERLRODBYNEGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)COC2=C(C=C(C=C2)Cl)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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